3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-13(21)5-7-14)20(25)15-10-16(22)18(11-17(15)23)24-8-2-3-9-24/h4-7,10-12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOOZWKSGXQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one typically involves multiple steps, each requiring specific reagents and conditions
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Synthesis of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
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Introduction of Substituents: : The introduction of the 4-chlorophenylsulfonyl group, fluorine atom, methyl group, and pyrrolidinyl group can be achieved through nucleophilic substitution, electrophilic substitution, and coupling reactions. For example, the chlorophenylsulfonyl group can be introduced using sulfonyl chloride reagents, while the fluorine atom can be introduced through halogenation reactions.
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Industrial Production Methods: : Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the quinoline core or the sulfonyl group, resulting in the formation of amines or thiols.
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Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Chemical Structure and Properties
This compound features a quinoline backbone, which is known for its diverse biological activities. The presence of a sulfonyl group and a fluorine atom enhances its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Synthesis and Derivatives
The synthesis of quinoline derivatives, including this compound, has been explored extensively. Researchers have reported various synthetic routes that improve yield and purity. For example, the introduction of the pyrrolidine moiety is significant as it can enhance solubility and bioavailability, critical factors in drug design .
Pharmacological Applications
Antiinflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. The incorporation of the fluoro and sulfonyl groups is believed to enhance the inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in the inflammatory process. For instance, compounds derived from quinoline frameworks have shown promising results in reducing inflammation in animal models .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of quinoline derivatives. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Studies have demonstrated that certain quinoline-based compounds exhibit activity against a range of pathogens, including resistant strains .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a study focused on evaluating the anti-inflammatory effects of various quinoline derivatives, the compound was tested in animal models subjected to induced paw edema. Results indicated a significant reduction in inflammation compared to control groups, suggesting that the compound effectively inhibits COX-II activity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. It was found to exhibit notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. These findings support further exploration into its potential as an alternative treatment for bacterial infections .
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolin-4(1H)-one Derivatives
Key Observations:
Substituent Position Effects :
- The 4-chlorophenylsulfonyl group in the target compound (para substitution) likely offers stronger resonance stabilization compared to the 3-chlorophenylsulfonyl analog (meta substitution) . This could enhance interactions with hydrophobic pockets in biological targets.
- Pyrrolidinyl vs. Piperidinyl : The 5-membered pyrrolidinyl ring (target compound) may confer greater conformational rigidity and improved solubility compared to bulkier 6-membered piperidinyl derivatives .
Bioactivity Insights: Quinolinone derivatives with piperazinyl or piperidinyl groups (e.g., compound 105 in ) exhibit anticancer activity (IC₅₀ = 0.8 μg/mL against HepG2), suggesting that the target compound’s pyrrolidinyl group may similarly contribute to cytotoxicity .
Synthetic Considerations: Bromination and sulfonylation reactions (e.g., iodine-mediated bromination in ) are common strategies for modifying quinoline cores. The target compound’s synthesis likely involves similar steps, with sulfonyl chloride intermediates .
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Quinoline ring system
- Substituents :
- Chlorophenyl sulfonyl group
- Fluorine atom at the 6-position
- Methyl group at the 1-position
- Pyrrolidine moiety at the 7-position
Antimicrobial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial enzymes and disruption of cellular processes .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. It has shown strong inhibitory activity against urease, an enzyme critical for nitrogen metabolism in bacteria. Additionally, it has been identified as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases .
Anticancer Potential
The quinoline scaffold is known for its anticancer properties. Research suggests that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways associated with growth and survival. The specific interactions with proteins involved in these pathways are currently under investigation .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a related quinoline compound against multiple bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other tested strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of the compound .
Study 2: Enzyme Inhibition Profile
Another research effort focused on characterizing the enzyme inhibition profile of quinoline derivatives, including our compound of interest. The findings revealed that it exhibited significant inhibition against urease and acetylcholinesterase, suggesting potential applications in treating infections and neurodegenerative disorders .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with active sites of enzymes, leading to their inhibition.
- Cellular Uptake : The presence of a pyrrolidine ring may enhance cellular permeability, facilitating better uptake into target cells.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Q & A
Q. Computational Modeling :
- Docking Simulations (AutoDock Vina) : Predict binding affinity changes due to substituent electronegativity (Cl vs. F).
- QSAR Models : Train using descriptors like LogP, polar surface area, and Hammett constants .
- Example Findings :
| Substituent | IC (nM) | LogP |
|---|---|---|
| 4-Cl | 12.3 ± 1.2 | 3.8 |
| 4-F | 8.7 ± 0.9 | 3.2 |
| Fluorine’s electron-withdrawing effect enhances target engagement but reduces membrane permeability . |
Q. How should researchers address contradictory data in solubility measurements across different solvent systems?
- Methodological Answer :
- Controlled Solubility Testing :
- Solvent Selection : Use standardized buffers (e.g., PBS pH 7.4, DMSO for stock solutions).
- Techniques : Nephelometry for aqueous solubility; HPLC for quantifying solubility in organic solvents.
- Data Reconciliation :
- Hansen Solubility Parameters : Calculate HSPs to identify solvent mismatches (e.g., δ, δ, δ).
- Statistical Analysis : Apply ANOVA to compare inter-lab variability (e.g., p < 0.05 indicates significant differences) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show unexpected splitting patterns in deuterated DMSO versus CDCl?
- Methodological Answer :
- Solvent Effects :
- Hydrogen Bonding : DMSO induces proton deshielding, altering coupling constants (e.g., J in CDCl vs. DMSO-d).
- Tautomerism : Quinolin-4-one exists in keto-enol equilibrium, influenced by solvent polarity. Use -NMR to detect enol content (e.g., δ ~180 ppm for carbonyl) .
Experimental Design Recommendations
Q. What in vitro and in vivo models are optimal for evaluating the pharmacokinetic profile of this compound?
- Methodological Answer :
- In Vitro :
- Caco-2 Permeability Assays : Predict intestinal absorption (P > 1 × 10 cm/s indicates high permeability).
- Microsomal Stability : Use liver microsomes (human/rat) to estimate metabolic clearance .
- In Vivo :
- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for AUC and half-life calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
